molecular formula C7H4FN B1294923 3-Fluorobenzonitrile CAS No. 403-54-3

3-Fluorobenzonitrile

Cat. No. B1294923
CAS RN: 403-54-3
M. Wt: 121.11 g/mol
InChI Key: JZTPKAROPNTQQV-UHFFFAOYSA-N
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Patent
US04220468

Procedure details

m-Fluorobenzonitrile (96.8 g., 0.8 mole) is added in two and one-half hours to a mixture of concentrated sulfuric acid (600 ml.) and potassium nitrate (80.9 g., 0.8 mole) at 3°-6° C., then allowed to warm to 25° C. The mixture is poured over cracked ice (3000 ml.), extracted with chloroform (5×250 ml.), dried and the solvent removed. The residue is extracted with pentane and dried to give 3-cyano-4-nitrofluorobenzene (115 g., 86.5%) m.p. 102°-104° C.
Quantity
96.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
80.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].S(=O)(=O)(O)O.[N+:15]([O-])([O-:17])=[O:16].[K+]>>[C:5]([C:4]1[CH:3]=[C:2]([F:1])[CH:9]=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16])#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
96.8 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1
Name
Quantity
600 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
ice
Quantity
3000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (5×250 ml.)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 86.5%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.